2-Chloro-3-(trifluoromethoxy)aniline
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Overview
Description
2-Chloro-3-(trifluoromethoxy)aniline is an organic compound with the molecular formula C7H5ClF3NO. It is a derivative of aniline, where the hydrogen atoms in the aniline ring are substituted with chlorine and trifluoromethoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(trifluoromethoxy)aniline typically involves the nitration of 1,2-dichlorotrifluoromethoxy-benzene followed by catalytic hydrogenation of the resulting nitro compounds . The nitration process is carried out at temperatures between -20°C and +80°C, and the hydrogenation step is performed under catalytic conditions to yield the desired aniline derivative .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(trifluoromethoxy)aniline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki–Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Chloro-3-(trifluoromethoxy)aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-3-(trifluoromethoxy)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, thereby improving its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Chloro-3-(trifluoromethoxy)aniline is unique due to the specific positioning of the chlorine and trifluoromethoxy groups on the aniline ring. This unique structure imparts distinct chemical properties, such as reactivity and stability, which can be advantageous in various applications. The trifluoromethoxy group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable building block in medicinal chemistry .
Properties
IUPAC Name |
2-chloro-3-(trifluoromethoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-6-4(12)2-1-3-5(6)13-7(9,10)11/h1-3H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQANUESVUANMOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621340 |
Source
|
Record name | 2-Chloro-3-(trifluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151276-14-1 |
Source
|
Record name | 2-Chloro-3-(trifluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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